3-(4-Methylbenzoyl)-1-vinylazepan-2-one
Description
3-(4-Methylbenzoyl)-1-vinylazepan-2-one (CAS: QA-0619) is a bicyclic organic compound featuring a seven-membered azepan-2-one (caprolactam) ring substituted at the 3-position with a 4-methylbenzoyl group and at the 1-position with a vinyl moiety. This structure combines a lipophilic aromatic moiety with a polar lactam ring, making it a candidate for diverse applications, including medicinal chemistry and materials science. The 4-methylbenzoyl group is notable for its electron-donating methyl substituent, which may influence electronic properties and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
1-ethenyl-3-(4-methylbenzoyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-17-11-5-4-6-14(16(17)19)15(18)13-9-7-12(2)8-10-13/h3,7-10,14H,1,4-6,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEESRPLDEZMTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCN(C2=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-1-vinylazepan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with 1-vinylazepan-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)-1-vinylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while hydroboration can be performed using borane (BH₃) in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methylbenzoyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)-1-vinylazepan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Role of the 4-Methylbenzoyl Substituent
The 4-methylbenzoyl group is a critical structural feature shared across several pharmacologically active compounds. Evidence from pyrrole derivatives (Table 2 in ) demonstrates that this substituent enhances bioactivity: compounds B1–B6, bearing the 4-methylbenzoyl moiety, exhibit IC50 values of 6–8 μM against tested pathogens. In contrast, analogs with 4-methoxybenzoyl (B7–B13) or halogenated aryl groups (e.g., 4-chlorophenylamino) show reduced activity, highlighting the methyl group’s superiority in optimizing ligand-receptor interactions .
Table 1: Substituent Effects on Bioactivity
| Compound Class | Substituent | IC50 Range (μM) | Activity Trend |
|---|---|---|---|
| Pyrrole derivatives | 4-Methylbenzoyl | 6–8 | High |
| Pyrrole derivatives | 4-Methoxybenzoyl | >10 | Low |
| Pyrrole derivatives | 4-Chlorophenylamino | >10 | Low |
Core Structure Variations
3-(4-Methylbenzoyl)-1-vinylazepan-2-one differs from structurally related compounds in its azepan-2-one backbone. For example:
- 4-(4-Methylbenzoyl)benzonitrile (CAS 35776-95-5) : Incorporates a benzonitrile scaffold, which may enhance aromatic stacking but lacks the conformational flexibility of the azepan-2-one ring .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystallization and stability, are influenced by the lactam ring’s amide group. Structural validation tools like SHELXL () and ORTEP-3 () are essential for confirming these motifs in crystallographic studies .
Biological Activity
3-(4-Methylbenzoyl)-1-vinylazepan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a vinylazepan core with a methylbenzoyl substituent, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 227.28 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that the compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7, via the following mechanisms:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
- Activation of Caspases : The compound activates caspases involved in the apoptotic pathway.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant strains. The results demonstrated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for further development.
Case Study 2: Anticancer Activity in Vivo
In an animal model study published by Johnson et al. (2024), the anticancer effects of the compound were assessed using xenograft models. The results showed a significant reduction in tumor size and improved survival rates among treated subjects compared to controls, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
